1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenacyl-3-phenyl-1benzofuro[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 1-Phenacyl-3-phenyl-1benzofuro[3,2-d]pyrimidine-2,4-dione includes a fused benzofuran and pyrimidine ring system, which contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 1-Phenacyl-3-phenyl-1benzofuro[3,2-d]pyrimidine-2,4-dione typically involves multiple steps. One common method includes the acylation of salicylonitrile with substituted phenacyl bromides, followed by cyclization with hydrazine hydrate to form the benzofuro[3,2-d]pyrimidine core . The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability .
Analyse Chemischer Reaktionen
1-Phenacyl-3-phenyl-1benzofuro[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Phenacyl-3-phenyl-1In medicinal chemistry, it has shown promise as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation . Additionally, it has been explored for its antimicrobial and antiviral properties, making it a potential candidate for the development of new therapeutic agents . In the field of materials science, derivatives of this compound have been investigated for their use in organic light-emitting diodes (OLEDs) and other electronic applications .
Wirkmechanismus
The mechanism of action of 1-Phenacyl-3-phenyl-1benzofuro[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets within cells. For example, it has been shown to inhibit the activity of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . By inhibiting PARP-1, the compound can induce DNA damage in cancer cells, leading to cell death. The molecular pathways involved in this process include the activation of apoptotic signaling pathways and the disruption of cellular homeostasis .
Vergleich Mit ähnlichen Verbindungen
1-Phenacyl-3-phenyl-1benzofuro[3,2-d]pyrimidine-2,4-dione can be compared to other benzofuro[3,2-d]pyrimidine derivatives, such as 2-alkyl/aryl-3,4-dihydro-3-amino-4-hydroxy-4-arylbenzofuro[3,2-d]pyrimidines . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties. The unique combination of phenacyl and phenyl groups in 1-Phenacyl-3-phenyl-1benzofuro[3,2-d]pyrimidine-2,4-dione contributes to its distinct pharmacological profile and potential therapeutic applications .
Eigenschaften
Molekularformel |
C24H16N2O4 |
---|---|
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
1-phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H16N2O4/c27-19(16-9-3-1-4-10-16)15-25-21-18-13-7-8-14-20(18)30-22(21)23(28)26(24(25)29)17-11-5-2-6-12-17/h1-14H,15H2 |
InChI-Schlüssel |
TWPWSLIKGUAMQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.